molecular formula C23H15F3N4O4 B2921786 2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 903343-73-7

2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2921786
CAS No.: 903343-73-7
M. Wt: 468.392
InChI Key: IPODPZDZLYLHRR-UHFFFAOYSA-N
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Description

2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H15F3N4O4 and its molecular weight is 468.392. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Properties and Synthesis

Unusual Blue-Shifted Acid-Responsive Photoluminescence Behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines : Research on similar compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, revealed their photoluminescent materials exhibit reversible pH-dependent optical properties. This includes a dramatic blue shift in fluorescence emission upon protonation, which is an unusual behavior for such compounds. The photophysical changes are attributed to C-protonation and loss of aromaticity, with efficient synthesis from indole-2-carboxaldehydes allowing for various substitutions to tune optical and pH effects (Outlaw, Zhou, Bragg, & Townsend, 2016).

Anticancer and Antitumor Activity

Structure-activity relationships for heterocyclic phenazinecarboxamides as topoisomerase-targeted anticancer agents : Compounds related to the query, particularly heterocyclic phenazinecarboxamides, have been synthesized and tested for their anticancer properties. These compounds displayed significant anticancer activity by inhibiting topoisomerase, a mechanism that does not involve the typical pathways associated with drug resistance, indicating potential for overcoming multidrug resistance in cancer treatments (Gamage et al., 2002).

Synthesis and Characterization

Novel thermally stable polyimides based on flexible diamine : Exploring the synthesis and properties of novel compounds, research has been conducted on creating thermally stable polyimides with built-in sulfone, ether, and amide structures. This involves a multi-step synthetic route, starting with the reaction of specific benzoyl chloride derivatives, leading to compounds with promising characteristics for materials science applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Antimicrobial Activity

Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents : Thiosemicarbazides and related compounds, through a series of chemical reactions, including interaction with nitromethane and formaldehyde, have shown potential as antihypertensive agents with α-blocking activity. These compounds' synthesis and biological activity highlight the versatility of indolizine derivatives in developing new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Synthesis of Indolizine Derivatives

A novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives : This research outlines a one-pot synthesis method for creating indolizine-1-carboxamide derivatives, demonstrating the chemical flexibility and potential for diverse applications of indolizine compounds. The process involves the reaction of isocyanides and aldehydes, highlighting efficient pathways to synthesize complex structures (Ziyaadini et al., 2011).

Properties

IUPAC Name

2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O4/c24-23(25,26)14-4-3-5-15(12-14)28-22(32)18-17-6-1-2-11-29(17)20(19(18)27)21(31)13-7-9-16(10-8-13)30(33)34/h1-12H,27H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPODPZDZLYLHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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